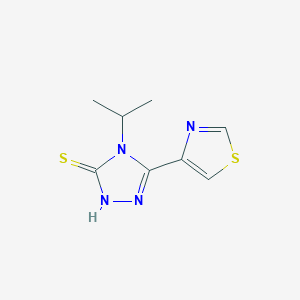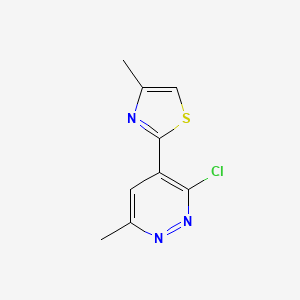
4-(2-Aminoethyl)thiomorpholine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)thiomorpholine 1-oxide is a chemical compound with the molecular formula C6H14N2O2S It is a derivative of thiomorpholine, featuring an aminoethyl group and an oxidized sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)thiomorpholine 1-oxide typically involves the oxidation of 4-(2-Aminoethyl)thiomorpholine. One common method is the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity. The product is then purified using techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)thiomorpholine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiomorpholine form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under aqueous conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine derivatives depending on the electrophile used.
科学的研究の応用
4-(2-Aminoethyl)thiomorpholine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Aminoethyl)thiomorpholine 1-oxide involves its interaction with various molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the oxidized sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)thiomorpholine: The non-oxidized form of the compound.
Thiomorpholine: The parent compound without the aminoethyl group.
4-(2-Aminoethyl)morpholine: A structurally similar compound with an oxygen atom instead of sulfur.
Uniqueness
4-(2-Aminoethyl)thiomorpholine 1-oxide is unique due to the presence of both an aminoethyl group and an oxidized sulfur atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
1017791-77-3 |
|---|---|
分子式 |
C6H14N2OS |
分子量 |
162.26 g/mol |
IUPAC名 |
2-(1-oxo-1,4-thiazinan-4-yl)ethanamine |
InChI |
InChI=1S/C6H14N2OS/c7-1-2-8-3-5-10(9)6-4-8/h1-7H2 |
InChIキー |
PRZDBNBUEAQECP-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)CCN1CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B13166638.png)
![2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13166644.png)

![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B13166646.png)




